molecular formula C6H5F7O2 B3041759 1H,1H-Heptafluorobutyl acetate CAS No. 356-06-9

1H,1H-Heptafluorobutyl acetate

Cat. No.: B3041759
CAS No.: 356-06-9
M. Wt: 242.09 g/mol
InChI Key: JJRRHZPKVSFERJ-UHFFFAOYSA-N
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Description

1H,1H-Heptafluorobutyl acetate is a fluorinated organic compound with the molecular formula C6H5F7O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1H,1H-Heptafluorobutyl acetate can be synthesized through the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with acetic anhydride . The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the esterification process. The reaction can be represented as follows:

C4H3F7OH+(CH3CO)2OC6H5F7O2+CH3COOH\text{C}_4\text{H}_3\text{F}_7\text{OH} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{F}_7\text{O}_2 + \text{CH}_3\text{COOH} C4​H3​F7​OH+(CH3​CO)2​O→C6​H5​F7​O2​+CH3​COOH

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The use of high-purity reactants and efficient separation techniques is crucial to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H,1H-Heptafluorobutyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 2,2,3,3,4,4,4-Heptafluoro-1-butanol and acetic acid.

    Oxidation: The compound can undergo oxidation reactions to form different fluorinated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in the presence of a base.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

Major Products Formed

    Substitution Reactions: Fluorinated derivatives with different functional groups.

    Hydrolysis: 2,2,3,3,4,4,4-Heptafluoro-1-butanol and acetic acid.

    Oxidation: Various oxidized fluorinated compounds.

Scientific Research Applications

1H,1H-Heptafluorobutyl acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Employed in the study of enzyme interactions and protein folding due to its unique properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of specialty chemicals, coatings, and lubricants.

Comparison with Similar Compounds

1H,1H-Heptafluorobutyl acetate can be compared with other fluorinated esters, such as:

    1H,1H-Heptafluorobutyl acrylate: Similar in structure but contains an acrylate group instead of an acetate group.

    1H,1H-Heptafluorobutyl methacrylate: Contains a methacrylate group, offering different reactivity and applications.

Uniqueness

This compound is unique due to its high thermal stability, resistance to chemical reactions, and ability to form strong interactions with biomolecules. These properties make it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F7O2/c1-3(14)15-2-4(7,8)5(9,10)6(11,12)13/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRRHZPKVSFERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00895473
Record name 2,2,3,3,4,4,4-Heptafluorobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356-06-9
Record name 2,2,3,3,4,4,4-Heptafluorobutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00895473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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